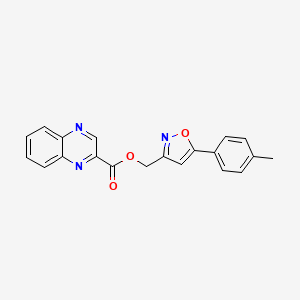
(5-(p-Tolyl)isoxazol-3-yl)methyl quinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic moiety . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Dynamics
- The compound is synthesized by stirring 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4 methylbenzaldehydeoxime in chloroform, followed by addition of sodium hypochlorite and recrystallization in ethanol. Its structure was confirmed by single crystal X-ray diffraction, showing crystallization in the monoclinic crystal system (N. Abad et al., 2021).
Antimicrobial Applications
- Derivatives of this compound have been synthesized and showed in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (M. Idrees et al., 2020).
Anticancer Potential
- Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, related to the compound , were synthesized and showed promising antiproliferative activities against human cancer cell lines, indicating potential for cancer treatment (Şeyma Cankara Pirol et al., 2014).
DNA Adducts and Carcinogenesis
- The compound is part of the heterocyclic amines family, which are known for producing DNA adducts critical for mutagenicity and carcinogenicity. This is significant for understanding its implications in mutagenesis and carcinogenesis (H. Schut & E. Snyderwine, 1999).
Benzodiazepine Receptor Ligands
- Isoxazole derivatives of the compound showed high binding affinity to benzodiazepine receptors, indicating potential applications in neurological research or therapy (S. Takada et al., 1996).
Pharmaceutical and Antibiotic Uses
- Quinoxaline derivatives, like the compound , are used in dyes, pharmaceuticals, and antibiotics, demonstrating a wide range of applications (Aastha Pareek and Dharma Kishor, 2015).
Antimicrobial and Anti-inflammatory Applications
- Novel isoxazolyl pyrimido[4,5-b]quinolines, related to the compound, were synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activity, suggesting possible medical applications (E. Rajanarendar et al., 2012).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole and quinoxaline derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of these derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-6-8-14(9-7-13)19-10-15(23-26-19)12-25-20(24)18-11-21-16-4-2-3-5-17(16)22-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDUQPJNDZUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642490.png)
![1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2642492.png)
![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B2642493.png)
![3-(3-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2642494.png)
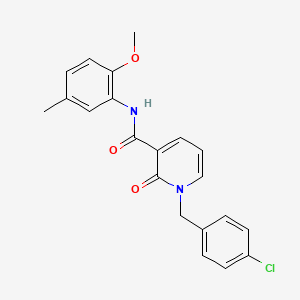
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2642496.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)
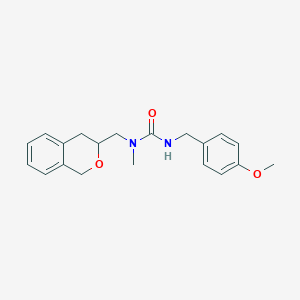

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2642506.png)
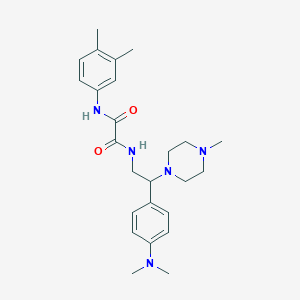
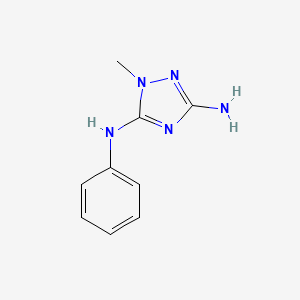
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)